molecular formula C16H21NO3 B256694 2-((4-Ethylphenyl)carbamoyl)cyclohexane-1-carboxylic acid

2-((4-Ethylphenyl)carbamoyl)cyclohexane-1-carboxylic acid

Cat. No.: B256694
M. Wt: 275.34 g/mol
InChI Key: FJKAEAIWQJOGON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-Ethylphenyl)carbamoyl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C16H21NO3 and a molecular weight of 275.34 g/mol. This compound is characterized by a cyclohexane ring substituted with a carboxylic acid group and a carbamoyl group attached to a 4-ethylphenyl moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Ethylphenyl)carbamoyl)cyclohexane-1-carboxylic acid typically involves the reaction of 4-ethylphenyl isocyanate with cyclohexane-1-carboxylic acid under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-Ethylphenyl)carbamoyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexane-1,4-dicarboxylic acid.

    Reduction: Formation of 2-[(4-Ethylphenyl)amino]cyclohexane-1-carboxylic acid.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

2-((4-Ethylphenyl)carbamoyl)cyclohexane-1-carboxylic acid is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((4-Ethylphenyl)carbamoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: A simpler analog with only a carboxylic acid group attached to the cyclohexane ring.

    4-Ethylphenyl isocyanate: A precursor used in the synthesis of the compound.

    2-[(4-Methylphenyl)carbamoyl]cyclohexane-1-carboxylic acid: A similar compound with a methyl group instead of an ethyl group.

Uniqueness

2-((4-Ethylphenyl)carbamoyl)cyclohexane-1-carboxylic acid is unique due to the presence of both the carbamoyl and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various research fields.

Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

2-[(4-ethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C16H21NO3/c1-2-11-7-9-12(10-8-11)17-15(18)13-5-3-4-6-14(13)16(19)20/h7-10,13-14H,2-6H2,1H3,(H,17,18)(H,19,20)

InChI Key

FJKAEAIWQJOGON-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O

Origin of Product

United States

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